

Commercial Availability and Technical Guide for (R)-3-Methoxypyrrolidine

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Compound of Interest

Compound Name: (R)-3-Methoxypyrrolidine

Cat. No.: B042184

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **(R)-3-Methoxypyrrolidine**, a key chiral building block in pharmaceutical research and development. This document outlines its chemical properties, lists major commercial suppliers, and presents a generalized experimental protocol for its application in chemical synthesis.

Introduction

(R)-3-Methoxypyrrolidine [CAS Number: 120099-60-7] and its hydrochloride salt [CAS Number: 474707-30-7] are important intermediates in the synthesis of various biologically active molecules. The pyrrolidine scaffold is a prevalent structural motif in many natural products and synthetic drugs. The specific stereochemistry and the presence of a methoxy group at the 3-position make **(R)-3-Methoxypyrrolidine** a valuable component for introducing chirality and modulating the physicochemical properties of target compounds. A notable application of this compound is in the synthesis of selective melanocortin 4 receptor (MC4R) agonists, which are being investigated for the treatment of obesity.

Chemical Properties

A summary of the key chemical properties for **(R)-3-Methoxypyrrolidine** and its hydrochloride salt is provided in the table below.

Property	(R)-3-Methoxypyrrolidine	(R)-3-Methoxypyrrolidine Hydrochloride
CAS Number	120099-60-7	474707-30-7
Molecular Formula	C ₅ H ₁₁ NO	C ₅ H ₁₂ ClNO
Molecular Weight	101.15 g/mol	137.61 g/mol
Appearance	Liquid	Solid
Purity	Typically >95%	Typically >97%

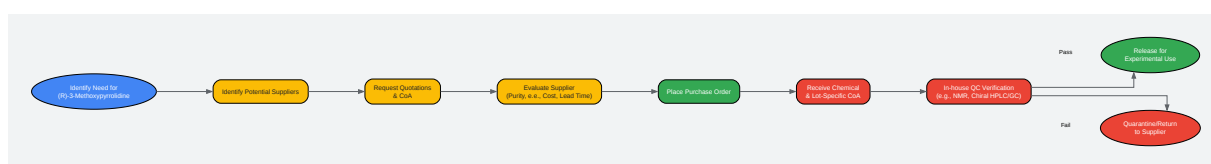
Commercial Suppliers

(R)-3-Methoxypyrrolidine and its hydrochloride salt are available from a range of chemical suppliers. The following table summarizes some of the major suppliers and the typical purities they offer. It is important to note that for chiral compounds, the enantiomeric excess (e.e.) is a critical quality parameter. This information is typically provided on the lot-specific Certificate of Analysis (CoA), which should be requested from the supplier.

Supplier	Product Form	Stated Purity	Country of Origin
Sigma-Aldrich	Free Base & HCl Salt	≥95%	USA
ChemicalBook	Free Base & HCl Salt	98% to 99%	China
Matrix Scientific	Free Base	>95%	USA
Capot Chemical Co., Ltd.	Free Base	≥98% (GC)	China
career henan chemical co.	Free Base	99%	China
Blocksynth Pharmaceutical Technology Co.,Ltd.	Free Base	98%	China
J & W PharmLab, LLC	Free Base	97%	USA

Quality Assessment Workflow

The following diagram illustrates a logical workflow for the procurement and quality assessment of **(R)-3-Methoxypyrrolidine** for research and development purposes.



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Caption: Procurement and Quality Control Workflow for **(R)-3-Methoxypyrrolidine**.

Experimental Protocols

While specific, detailed protocols for the synthesis of proprietary MC4R agonists are not publicly available, a common and fundamental reaction involving **(R)-3-Methoxypyrrolidine** is N-acylation. The following is a generalized experimental protocol for the N-acylation of **(R)-3-Methoxypyrrolidine**, which is a representative transformation for this class of compounds.

General Protocol for N-Acylation of **(R)-3-Methoxypyrrolidine**

This protocol describes the reaction of **(R)-3-Methoxypyrrolidine** with an acid chloride to form the corresponding amide.

Materials:

- **(R)-3-Methoxypyrrolidine**

- Acid chloride (e.g., benzoyl chloride)
- Anhydrous dichloromethane (DCM)
- Triethylamine (Et₃N)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask containing a magnetic stir bar, add **(R)-3-Methoxypyrrolidine** (1.0 eq) and anhydrous dichloromethane (DCM, concentration typically 0.1-0.5 M).
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.1-1.5 eq) to the solution.
- Slowly add the acid chloride (1.0-1.2 eq) dropwise to the stirred solution at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with saturated aqueous NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

Characterization:

The structure and purity of the final product should be confirmed by analytical techniques such as:

- ^1H and ^{13}C NMR spectroscopy: To confirm the chemical structure.
- Mass spectrometry (MS): To confirm the molecular weight.
- Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the enantiomeric purity of the product. It is crucial to develop a suitable chiral method to ensure that no racemization has occurred during the reaction or work-up.

Conclusion

(R)-3-Methoxypyrrolidine is a commercially accessible and valuable chiral building block for drug discovery and development. Its utility in the synthesis of complex molecules, particularly MC4R agonists, highlights its importance. Researchers and drug development professionals should carefully select suppliers based on purity, enantiomeric excess, and reliability. The provided workflow and experimental protocol serve as a guide for the procurement and application of this versatile intermediate in chemical synthesis.

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